molecular formula C15H8F4N2O B4921501 2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B4921501
M. Wt: 308.23 g/mol
InChI Key: ONFNARGPCGYQRM-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method is the cyclization of hydrazides derived from fluorophenyl and trifluoromethylphenyl carboxylic acids. The reaction conditions often require high temperatures and the presence of a dehydrating agent to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the oxadiazole ring, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent, antiviral drug, or anticancer agent. Ongoing research aims to explore its efficacy and safety in various therapeutic contexts.

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

  • 2-(2-Bromophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

  • 2-(2-Iodophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Uniqueness: 2-(2-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole stands out due to the presence of the fluorine atom, which imparts unique chemical and physical properties compared to its halogenated counterparts. This fluorine atom can enhance the compound's stability, reactivity, and biological activity.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4N2O/c16-12-7-2-1-6-11(12)14-21-20-13(22-14)9-4-3-5-10(8-9)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFNARGPCGYQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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